(R)-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride
Descripción
(R)-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative characterized by a propanoic acid backbone substituted at the β-position with an amino group and a 4-ethylphenyl aromatic ring. The hydrochloride salt form improves solubility in aqueous media, a common feature in amino acid derivatives to enhance bioavailability .
Propiedades
IUPAC Name |
(3R)-3-amino-3-(4-ethylphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-8-3-5-9(6-4-8)10(12)7-11(13)14;/h3-6,10H,2,7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKWFAVKQKVDLV-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Strecker Reaction with 4-Ethylphenylacetaldehyde
The reaction begins with 4-ethylphenylacetaldehyde, sodium cyanide, and ammonium chloride in an aqueous ammonium hydroxide solution. An organic solvent immiscible with water, such as methylene chloride, facilitates phase separation. The racemic aminonitrile intermediate forms at 30–70°C over 1–8 hours.
Reaction Scheme:
Chiral Resolution with d-Camphorsulfonic Acid
The racemic aminonitrile is resolved using d-camphorsulfonic acid in polar solvents like ethanol or acetonitrile. The (R)-enantiomer forms a less soluble diastereomeric salt, crystallizing at 15–25°C over 2–12 hours. Subsequent treatment with ammonium hydroxide liberates the free (R)-aminonitrile, which is extracted into an organic phase and reisolated as the hydrochloride salt using concentrated HCl.
Key Conditions:
Hydrolysis of Chiral Aminonitrile Intermediates
The (R)-aminonitrile hydrochloride undergoes hydrolysis to yield the target amino acid hydrochloride. Two pathways are prevalent: direct acidic hydrolysis and stepwise conversion via an amide intermediate.
Direct Acidic Hydrolysis
Treatment with concentrated hydrochloric acid (32% w/v) at 40–50°C for 2–12 hours cleaves the nitrile group to a carboxylic acid while retaining chiral integrity. Demethylation (if applicable) occurs concurrently, but in this case, the 4-ethyl group remains intact.
Reaction Scheme:
Optimized Parameters:
Stepwise Hydrolysis via Amide Intermediate
Mild hydrolysis conditions (40–50°C, 0.5–2 hours) with diluted HCl (2M) first convert the nitrile to an amide, which is further hydrolyzed under reflux (100°C, 4–8 hours) to the carboxylic acid. This method reduces side reactions such as racemization.
Data Comparison:
| Parameter | Direct Hydrolysis | Stepwise Hydrolysis |
|---|---|---|
| Temperature (°C) | 45 | 40 → 100 |
| Time (hours) | 6 | 0.5 + 6 |
| Yield (%) | 92 | 88 |
| Purity (e.e., %) | 98 | 99 |
Enzymatic Resolution of Racemic Mixtures
Enzymatic methods offer an eco-friendly alternative to chemical resolution. Lipases or acylases selectively hydrolyze one enantiomer from a racemic ester. For example, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of methyl dl-3-amino-3-(4-ethylphenyl)propanoate in organic solvents.
Procedure:
-
Substrate: Methyl dl-3-amino-3-(4-ethylphenyl)propanoate
-
Enzyme: CAL-B (10% w/w)
-
Solvent: tert-Butyl methyl ether
-
Temperature: 30°C
-
Conversion: 50% (stops at equilibrium)
Solid-Phase Synthesis for Scalable Production
Adapting techniques from dipeptide synthesis, solid-phase methods enable scalable production. A Wang resin-bound 4-ethylphenylalanine derivative undergoes Fmoc protection, activation with isobutyl chloroformate, and coupling with chiral amines. Cleavage with trifluoroacetic acid yields the (R)-enantiomer.
Advantages:
Comparative Analysis of Synthetic Routes
The choice of method depends on scale, cost, and desired enantiomeric purity.
| Method | Cost | Scale | e.e. (%) | Yield (%) |
|---|---|---|---|---|
| Asymmetric Synthesis | High | Lab-scale | 98 | 85 |
| Diastereomeric Salt | Medium | Industrial | 99 | 78 |
| Enzymatic Resolution | Low | Pilot-scale | 99 | 50 |
| Solid-Phase | High | Large-scale | 97 | 90 |
Análisis De Reacciones Químicas
Types of Reactions
®-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for the formation of amides.
Major Products
Oxidation: The major product is the nitro derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
®-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following analysis compares (R)-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride with structurally related compounds, focusing on substituent effects, stereochemistry, and physicochemical properties.
Structural and Functional Group Comparisons
Pharmacological and Physicochemical Properties
- Solubility: The hydroxyl group in (R)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride () likely confers higher aqueous solubility than the ethyl-substituted analog, which may exhibit lower solubility due to increased lipophilicity .
- Stereochemical Impact: The (R)-configuration is critical for bioactivity, as seen in analogs like (R)-3-Amino-3-phenylpropanoic acid hydrochloride (), where stereoisomerism affects receptor binding .
- Substituent Effects: Ethyl vs. Halogenated Analogs: Dichlorophenyl derivatives () exhibit higher molecular weights and electron-withdrawing effects, which may influence acidity (pKa) and metabolic stability .
Actividad Biológica
(R)-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride is a chiral compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes an amino group and a phenyl ring with an ethyl substituent, which contribute to its diverse interactions within biological systems. This article explores the compound's biological activity, mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₆ClNO₂
- Molecular Weight : Approximately 229.70 g/mol
- Solubility : Soluble in water
The biological activity of (R)-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride is primarily attributed to its interactions with various molecular targets:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity.
- Receptor Modulation : It has been studied for its potential activity at the N-Methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. This interaction may offer therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia.
- Antioxidant Properties : Some derivatives of this compound have shown promising antioxidant properties, which are vital in combating oxidative stress associated with various diseases .
Anticonvulsant and Neuroprotective Effects
Research indicates that (R)-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride may exhibit anticonvulsant and neuroprotective properties. These effects are likely due to its ability to modulate neurotransmitter receptors, thereby influencing neurological processes.
Case Studies
- Antioxidant Activity : A study evaluated various derivatives for their antioxidant capabilities using the DPPH radical scavenging assay. Compounds structurally similar to (R)-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride exhibited varying degrees of antioxidant activity, indicating the potential for developing new therapeutic agents targeting oxidative stress .
- Neuroprotective Studies : In vitro studies have shown that compounds interacting with NMDA receptors can protect neuronal cells from excitotoxicity, suggesting that (R)-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride may play a role in neuroprotection through similar mechanisms.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol |
| Solubility | Water-soluble |
| NMDA Receptor Activity | Potential agonist/antagonist |
| Antioxidant Activity | Promising |
Q & A
Q. What are the standard synthetic routes for (R)-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride, and how is stereochemical purity ensured?
The compound is typically synthesized via asymmetric catalysis or resolution techniques. A common approach involves chiral auxiliaries or enzymes to induce stereoselectivity. For example, starting from L-alanine derivatives, the ethylphenyl group is introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. High stereochemical purity (>99% enantiomeric excess) is achieved using chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution . Reaction conditions (e.g., anhydrous solvents, base catalysis) are critical to avoid racemization during carboxylic acid activation steps .
Q. How do researchers differentiate the (R)-enantiomer from its (S)-counterpart in biological assays?
Enantiomer-specific activity is validated using chiral separation techniques (HPLC or capillary electrophoresis) paired with bioactivity screening. For instance, the (S)-enantiomer shows neuroprotective effects via glutamate receptor modulation, while the (R)-form may exhibit distinct binding kinetics. Competitive radioligand assays with purified receptors (e.g., mGluR5) are used to quantify stereoselective interactions .
Q. What analytical methods are essential for characterizing this compound’s structural integrity?
Key techniques include:
- NMR : To confirm stereochemistry (e.g., NOESY for spatial proximity of the ethylphenyl group and amino proton) .
- Mass spectrometry : For molecular weight validation (C₁₁H₁₆ClN₁O₂; ~229.7 g/mol) .
- X-ray crystallography : To resolve absolute configuration when complexed with chiral resolving agents .
Advanced Research Questions
Q. How does the 4-ethylphenyl substituent influence this compound’s biological activity compared to halogenated analogs?
The ethyl group enhances lipophilicity, improving blood-brain barrier penetration compared to halogenated analogs (e.g., 4-bromo or 4-chloro derivatives). However, bulky substituents like ethyl may reduce affinity for sterically constrained binding pockets (e.g., GABA_A receptors). Structure-activity relationship (SAR) studies using alanine scanning or molecular docking can map critical interactions .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting receptor affinities)?
Contradictions often arise from assay conditions (e.g., pH, co-solvents). Mitigation strategies include:
- Standardizing buffer systems (e.g., HEPES vs. Tris) to control protonation states of the amino and carboxylic acid groups .
- Using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of fluorescent/radioactive labels .
- Validating receptor expression levels in cellular models via Western blot .
Q. How can researchers optimize this compound for targeted delivery to CNS tissues?
Prodrug strategies (e.g., esterification of the carboxylic acid) improve bioavailability. For example, methyl ester derivatives show enhanced passive diffusion, with esterase-mediated cleavage restoring active drug forms in vivo. Pharmacokinetic profiling via LC-MS/MS in rodent models quantifies brain-to-plasma ratios .
Q. What mechanisms underlie its potential neurotoxicity in long-term exposure studies?
Chronic toxicity may stem from metabolite accumulation (e.g., ethylphenyl-derived epoxides). Mechanistic studies involve:
- CYP450 inhibition assays : To identify metabolic pathways .
- Reactive oxygen species (ROS) assays : In neuronal cell lines (e.g., SH-SY5Y) .
- Transcriptomic profiling : To detect dysregulation of antioxidant genes (e.g., NRF2) .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Asymmetric Synthesis
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Chiral Induction | L-Proline catalyst, THF, -20°C | Stereoselective alkylation | |
| Carboxylic Acid Activation | DCC, HOBt, DMF | Peptide coupling | |
| Purification | Chiral HPLC (Chiralpak IA, hexane:IPA) | Enantiomer separation |
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Substituent | IC₅₀ (mGluR5 Binding) | Reference |
|---|---|---|---|
| (R)-3-Amino-3-(4-ethylphenyl)propanoic acid | 4-Ethyl | 12.3 µM | |
| (R)-3-Amino-3-(4-chlorophenyl)propanoic acid | 4-Chloro | 8.7 µM | |
| (S)-3-Amino-3-(4-ethylphenyl)propanoic acid | 4-Ethyl (S-form) | 24.1 µM |
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
